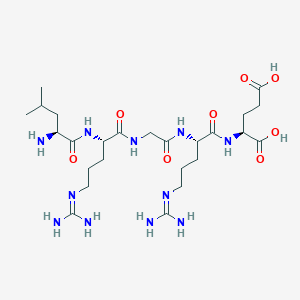
5-azido-3-methyl-1H-1,2,4-triazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-azido-3-methyl-1H-1,2,4-triazole is a compound of significant interest in the field of energetic materials. It is known for its high sensitivity to various stimuli such as impact and friction, making it a potential candidate for primary explosives . The compound is characterized by its azido and triazole functional groups, which contribute to its energetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-azido-3-methyl-1H-1,2,4-triazole typically involves the diazotization of 5-amino-3-methyl-1H-1,2,4-triazole followed by azidation. The process begins with the preparation of 5-amino-3-methyl-1H-1,2,4-triazole, which is then diazotized using sodium nitrite in an acidic medium. The resulting diazonium salt is subsequently treated with sodium azide to yield 5-azido-3-methyl-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production methods for 5-azido-3-methyl-1H-1,2,4-triazole are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions and ensuring safety protocols, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
5-azido-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of 5-azido-3-methyl-1H-1,2,4-triazole.
Reduction: Amino derivatives of 5-azido-3-methyl-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-azido-3-methyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other energetic materials and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of explosives and propellants.
Mécanisme D'action
The mechanism of action of 5-azido-3-methyl-1H-1,2,4-triazole primarily involves the release of nitrogen gas upon decomposition, which contributes to its explosive properties. The azido group is highly reactive and can undergo rapid decomposition, leading to the formation of nitrogen gas and other byproducts. This rapid gas release is responsible for the compound’s energetic characteristics .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-azido-3-nitro-1H-1,2,4-triazole: Similar in structure but contains a nitro group instead of a methyl group.
3-azido-5-methyl-1,2,4-triazole: An isomer with the azido and methyl groups in different positions.
3,5-diazido-1,2,4-triazole: Contains two azido groups, increasing its energetic properties.
Uniqueness
5-azido-3-methyl-1H-1,2,4-triazole is unique due to its specific combination of azido and methyl groups, which provide a balance of stability and reactivity. This makes it a valuable compound for applications requiring controlled energetic properties .
Propriétés
Numéro CAS |
828268-64-0 |
|---|---|
Formule moléculaire |
C3H5N7O3 |
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
5-azido-3-methyl-1H-1,2,4-triazole;nitric acid |
InChI |
InChI=1S/C3H4N6.HNO3/c1-2-5-3(7-6-2)8-9-4;2-1(3)4/h1H3,(H,5,6,7);(H,2,3,4) |
Clé InChI |
KNEAMPMLQYHQOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=N1)N=[N+]=[N-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
